molecular formula C6H9N3O2 B067297 2-(6-Aminopyrimidin-4-yloxy)ethanol CAS No. 169677-50-3

2-(6-Aminopyrimidin-4-yloxy)ethanol

Cat. No. B067297
M. Wt: 155.15 g/mol
InChI Key: ZZNRDBBAQJBTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopyrimidin-4-yloxy)ethanol, also known as APE, is a chemical compound that has been studied extensively for its potential applications in scientific research. APE is a small molecule that has been shown to have a variety of interesting properties, including the ability to interact with certain biological pathways. In

Mechanism Of Action

The mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, but it is thought to involve its interaction with certain biological pathways. 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to inhibit the activity of certain enzymes, including protein kinases, which are involved in a variety of cellular processes. 2-(6-Aminopyrimidin-4-yloxy)ethanol may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling and gene expression.

Biochemical And Physiological Effects

2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(6-Aminopyrimidin-4-yloxy)ethanol in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. 2-(6-Aminopyrimidin-4-yloxy)ethanol is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that 2-(6-Aminopyrimidin-4-yloxy)ethanol may have off-target effects, leading to unintended consequences in experiments. In addition, the mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are many future directions for research on 2-(6-Aminopyrimidin-4-yloxy)ethanol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to better understand how 2-(6-Aminopyrimidin-4-yloxy)ethanol interacts with biological pathways and to identify its molecular targets. In addition, more studies are needed to determine the safety and efficacy of 2-(6-Aminopyrimidin-4-yloxy)ethanol in humans. Overall, 2-(6-Aminopyrimidin-4-yloxy)ethanol is a promising compound that has the potential to be a valuable tool in scientific research and a potential therapeutic agent for the treatment of disease.

Scientific Research Applications

2-(6-Aminopyrimidin-4-yloxy)ethanol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One area of interest is its ability to modulate the activity of certain enzymes, such as protein kinases. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to have potential as a therapeutic agent for the treatment of certain diseases, including cancer and neurological disorders.

properties

CAS RN

169677-50-3

Product Name

2-(6-Aminopyrimidin-4-yloxy)ethanol

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(6-aminopyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9)

InChI Key

ZZNRDBBAQJBTGK-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1OCCO)N

Canonical SMILES

C1=C(N=CN=C1OCCO)N

synonyms

Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(6-azidopyrimidin-4-yloxy)ethanol (1.64 g), 10% palladium-carbon (0.25 g) and ethanol (20 ml) is subjected to catalytic hydrogenation at room temperature for one hour under hydrogen atmosphere (1 atm). The catalyst is removed by filtration, and the filtrate is concentrated. The residue is recrystallized from ethanol/diethyl ether to give 2-(6-aminopyrimidin-4-yloxy)ethanol (1.11 g).
Name
2-(6-azidopyrimidin-4-yloxy)ethanol
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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